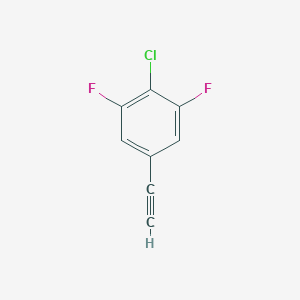

2-Chloro-5-ethynyl-1,3-difluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

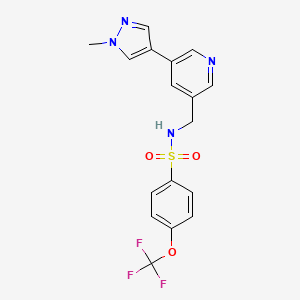

“2-Chloro-5-ethynyl-1,3-difluorobenzene” is a chemical compound with the molecular formula C8H3ClF2. It is a derivative of benzene, which is a type of aromatic hydrocarbon . The compound contains a benzene ring with two fluorine atoms, one chlorine atom, and an ethynyl group attached to it .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with two fluorine atoms at the 1 and 3 positions, a chlorine atom at the 2 position, and an ethynyl group at the 5 position . The presence of these substituents on the benzene ring can significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis

As an aromatic compound, “this compound” can undergo various types of reactions, including electrophilic aromatic substitution . The presence of the electron-withdrawing fluorine atoms and the electron-donating ethynyl group can influence the compound’s reactivity in these reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the compound’s polarity would be affected by the presence of the polar C-F, C-Cl, and C-C bonds. The compound’s boiling and melting points, density, and other physical properties would depend on the strength of the intermolecular forces present .科学的研究の応用

Synthesis and Chemical Properties

2-Chloro-5-ethynyl-1,3-difluorobenzene is a compound that finds its applications primarily in the field of organic synthesis and chemical research. It is used as an intermediate in various chemical reactions and synthesis processes. For instance, Moore (2003) discusses the synthesis of related halogenated compounds, emphasizing their use as intermediates in agricultural and pharmaceutical applications (Moore, 2003). Similarly, the work by Horio et al. (1996) and Momota et al. (1995) on the electrochemical fluorination of aromatic compounds, including halobenzenes, highlights the importance of these processes in producing various fluorinated compounds (Horio et al., 1996)(Momota et al., 1995).

Applications in Fluorine Chemistry

Research in fluorine chemistry, such as the studies by Pews and Gall (1991), demonstrates the process of preparing difluoroanilines and difluorobenzenes from trichlorobenzene, relevant to the synthesis of this compound (Pews & Gall, 1991). These chemical processes are crucial for developing materials and intermediates in various industrial applications.

Role in Nucleophilic Substitution Reactions

The compound's behavior in nucleophilic substitution reactions is another area of interest. For example, Goryunov et al. (2010) explored the substitution of fluorine in various difluorobenzenes, providing insights into the reactivity and applications of halogenated benzene derivatives in organic synthesis (Goryunov et al., 2010).

Development of Novel Compounds

Research on the synthesis of new derivatives of chloro-difluorobenzene, such as the work by Sipyagin et al. (2004), shows the potential for creating novel compounds with specific properties for advanced applications (Sipyagin et al., 2004).

作用機序

The mechanism of action of “2-Chloro-5-ethynyl-1,3-difluorobenzene” in chemical reactions would depend on the specific reaction involved. For instance, in an electrophilic aromatic substitution reaction, the compound could act as a nucleophile, reacting with an electrophile to form a sigma-bond and generate a positively charged intermediate .

Safety and Hazards

“2-Chloro-5-ethynyl-1,3-difluorobenzene” is classified as a dangerous substance. It is flammable and can cause skin and eye irritation, as well as respiratory irritation . Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment and adequate ventilation .

将来の方向性

The future directions for research on “2-Chloro-5-ethynyl-1,3-difluorobenzene” could include further studies on its synthesis, reactivity, and potential applications. For instance, the compound could be investigated as a potential intermediate in the synthesis of other fluorinated organic compounds. Additionally, its reactivity in various types of chemical reactions could be explored in more detail .

特性

IUPAC Name |

2-chloro-5-ethynyl-1,3-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2/c1-2-5-3-6(10)8(9)7(11)4-5/h1,3-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEFVVJPHTWNAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C(=C1)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R)-1-tert-Butoxycarbonylpyrrolidin-3-yl]methylzinc iodide solution](/img/structure/B2701040.png)

![3-(2-oxo-2-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2701042.png)

![2-(2-Chloropropanoylamino)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N,3-dimethylbutanamide](/img/structure/B2701047.png)

![3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2701048.png)

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2701050.png)